molecular formula C7H9ClN2O B582279 2-Chloro-4-(ethoxymethyl)pyrimidine CAS No. 1289385-59-6

2-Chloro-4-(ethoxymethyl)pyrimidine

Cat. No. B582279
M. Wt: 172.612
InChI Key: NUFWAYVRSUJDDG-UHFFFAOYSA-N
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Description

2-Chloro-4-(ethoxymethyl)pyrimidine is a chemical compound used for industrial and scientific research . It is a pyrimidine derivative, which is a class of compounds that have been shown to exhibit a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .


Synthesis Analysis

The synthesis of pyrimidine derivatives has been achieved through various methods. For instance, an oxidative annulation involving anilines, aryl ketones, and DMSO as a methine equivalent promoted by K2S2O8 provides 4-arylquinolines . A ZnCl2-catalyzed three-component coupling reaction allows the synthesis of various 4,5-disubstituted pyrimidine derivatives in a single step from functionalized enamines, triethyl orthoformate, and ammonium acetate .


Molecular Structure Analysis

The molecular structure of pyrimidine derivatives has been studied using computational tools. Quantum and chemical parameters were calculated and molecular electrostatic surface potential (MEP) was studied which predicted the highly electronic sites around the compounds . The calculated HOMO and LUMO energies show that charge transfer occurs in the molecule .

Safety And Hazards

The safety data sheet of 2-Chloro-4-(ethoxymethyl)pyrimidine suggests that it should be handled with care. It is advised to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Future Directions

Research developments in the syntheses, anti-inflammatory activities, and structure–activity relationships of pyrimidines have been discussed in detail. Several possible research guidelines and suggestions for the development of new pyrimidines as anti-inflammatory agents are also given . This provides clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .

properties

IUPAC Name

2-chloro-4-(ethoxymethyl)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9ClN2O/c1-2-11-5-6-3-4-9-7(8)10-6/h3-4H,2,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUFWAYVRSUJDDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC1=NC(=NC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40693773
Record name 2-Chloro-4-(ethoxymethyl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40693773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-4-(ethoxymethyl)pyrimidine

CAS RN

1289385-59-6
Record name Pyrimidine, 2-chloro-4-(ethoxymethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1289385-59-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-4-(ethoxymethyl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40693773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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